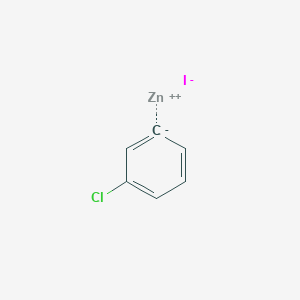

zinc;chlorobenzene;iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H4ClIZn |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

zinc;chlorobenzene;iodide |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

InChI Key |

QBABHOYRCMRVLP-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=CC(=C1)Cl.[Zn+2].[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chlorophenylzinc Iodide

Direct Oxidative Insertion of Zinc into Aryl Halides

The direct reaction of metallic zinc with aryl halides is a convenient and direct pathway for generating arylzinc halides. nih.gov However, the low reactivity of zinc metal often necessitates activation to facilitate the oxidative insertion into the carbon-halogen bond of chlorobenzene (B131634). rsc.orgresearchgate.net

Activation Strategies for Metallic Zinc: Rieke Zinc, Zinc-Copper Couple, and Lithium Chloride Effects

To overcome the inherent low reactivity of commercial zinc powder, several activation strategies have been developed. These methods aim to increase the surface area of the metal, remove the passivating oxide layer, and enhance its electronic properties.

Rieke Zinc: One of the most effective methods for activating zinc involves its reduction from zinc salts, such as zinc chloride, using a potent reducing agent like potassium or lithium naphthalenide. researchgate.netwikipedia.orggoogle.com The resulting "Rieke zinc" is a highly reactive, finely divided black powder with a large surface area, devoid of the passivating zinc oxide layer. researchgate.netgoogle.comnih.gov This enhanced reactivity allows for the direct oxidative insertion into a variety of organic halides, including aryl chlorides and bromides, which are typically unreactive towards unactivated zinc. researchgate.net

Zinc-Copper Couple: The zinc-copper couple is another widely used form of activated zinc. wikipedia.orgorganicreactions.org It is an alloy of zinc and copper, typically with a high zinc content. wikipedia.org The presence of copper is believed to enhance the reactivity of the zinc at the surface of the alloy. wikipedia.org Preparation methods vary but generally involve the reduction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate, in the presence of zinc dust. wikipedia.orgorgsyn.org This bimetallic system is particularly known for its application in the Simmons-Smith cyclopropanation reaction, where it reacts with methylene (B1212753) iodide to form the active organozinc intermediate. wikipedia.orgorganicreactions.org

Influence of Reaction Conditions and Solvents on Insertion Efficiency

The efficiency of the direct oxidative insertion of zinc into aryl halides is significantly influenced by the reaction conditions, particularly the choice of solvent and temperature.

Solvents: Polar aprotic solvents play a crucial role in facilitating the formation of organozinc reagents. researchgate.netnih.gov Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. nih.govnih.govacs.org The direct insertion of zinc into aryl iodides is reported to be very slow in THF alone, often requiring the use of more polar solvents or elevated temperatures. researchgate.net Studies have shown that polar solvents can accelerate the oxidative addition step itself. nih.gov For instance, the reaction rate is significantly faster in DMSO compared to THF. nih.gov This acceleration is attributed to the solvent's ability to coordinate with the zinc surface and the forming organozinc species. nih.gov

Reaction Conditions: Temperature is another critical parameter. For less reactive aryl halides, elevated temperatures are often necessary to achieve a reasonable reaction rate. researchgate.net The choice of the specific chlorophenyl halide (iodide, bromide, or chloride) also dictates the required reaction conditions, with the reactivity order being I > Br > Cl. The synthesis of chlorophenylzinc iodide benefits from the higher reactivity of the carbon-iodine bond.

Transmetalation Approaches for Chlorophenylzinc Iodide Formation

Transmetalation, the exchange of an organic group from one metal to another, provides a versatile and widely used route to organozinc compounds. This approach often offers better functional group tolerance compared to the direct use of more reactive organometallic precursors. nih.govmdpi.com

Conversion from Organolithium and Grignard Reagents

A common strategy for preparing chlorophenylzinc iodide involves the reaction of a pre-formed organolithium or Grignard reagent with a zinc salt, typically zinc iodide (ZnI₂).

Organolithium Reagents: Chlorophenyllithium can be prepared from the corresponding chloro-iodobenzene via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium. wikipedia.org Subsequent reaction with zinc iodide then furnishes the desired chlorophenylzinc iodide. wikipedia.org This method is advantageous as organolithium reagents can be prepared under well-defined conditions.

Grignard Reagents: Similarly, chlorophenylmagnesium halides (Grignard reagents) can be synthesized by reacting a chlorophenyl halide with magnesium metal. byjus.comwikipedia.org The subsequent transmetalation with zinc iodide yields chlorophenylzinc iodide. byjus.comwikipedia.org This approach is often preferred due to the relative ease of preparation and handling of Grignard reagents compared to organolithiums. However, the preparation of functionalized Grignard reagents can be challenging, though methods using highly activated magnesium at low temperatures have been developed. cmu.edu It is important to note that the synthesis of some functionalized arylzinc halides via transmetalation from Grignard or organolithium reagents may not be feasible without the use of very low temperatures due to the high reactivity of the parent organometallic compounds. mdpi.com

The general scheme for transmetalation is as follows: Ar-M + ZnI₂ → Ar-ZnI + MI (where Ar = chlorophenyl, M = Li or MgX)

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange reactions offer a milder alternative for the preparation of organozinc reagents, particularly for substrates bearing sensitive functional groups. nih.govresearchgate.net This method involves the reaction of an aryl halide with a dialkylzinc or a zincate species.

The exchange rate is generally slower than for the corresponding lithium or magnesium exchange reactions, with aryl iodides being the most reactive substrates. uni-muenchen.de The use of highly reactive dialkylzinc reagents, sometimes complexed with lithium alkoxides, has expanded the scope of this reaction. nih.govchemrxiv.org For instance, the reaction of an aryl iodide with a triorganozincate (R₃ZnLi) can efficiently produce the corresponding arylzinc compound. nih.govresearchgate.net While less common for simple aryl halides like chlorobenzene derivatives, this method is particularly valuable for the synthesis of highly functionalized organozinc reagents.

Electrochemical Routes to Organozinc Halides, Including Chlorophenylzinc Iodide

Electrochemical synthesis presents a green and efficient alternative for the preparation of organozinc compounds. nih.govacs.org This method avoids the need for highly reactive metals or harsh activating agents by using electrons as the "reagent."

The process typically involves the electroreduction of an aryl halide, such as a chlorophenyl halide, in an undivided electrochemical cell equipped with a sacrificial zinc anode. rsc.orgnih.govacs.org The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile (B52724), and in the presence of a catalyst, such as a cobalt or nickel complex. nih.govacs.orgorganic-chemistry.org

The mechanism is believed to involve the reduction of the catalyst (e.g., Ni(II) to Ni(0)), followed by oxidative addition of the aryl halide to the reduced metal center. A subsequent metal exchange with the zinc species generated from the sacrificial anode affords the desired arylzinc halide. rsc.org This electrochemical method has been successfully applied to both aryl chlorides and bromides, providing the corresponding organozinc species in good yields. nih.govacs.org The resulting solution containing the chlorophenylzinc iodide can then be used directly in subsequent reactions, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.org The use of iodide as a mediator in electrochemical reactions is also a known strategy, where it can be electrochemically oxidized to form iodinating species in situ. chim.itmdpi.comrsc.org

Principles of Sacrificial Anode Electrolysis

The electrochemical synthesis of chlorophenylzinc iodide from a corresponding chlorophenyl halide is fundamentally an electroreductive process. This method typically employs an undivided electrochemical cell equipped with a sacrificial zinc anode. sci-hub.senih.gov The core principle of sacrificial anode electrolysis lies in the controlled oxidation of a metal anode, in this case, zinc, to provide the electrons necessary for the reductive process at the cathode. This avoids the need for chemical reducing agents and the complications that can arise from their use. sci-hub.se

During the electrolysis, the zinc anode is oxidized, releasing Zn²⁺ ions into the solution. sci-hub.se Simultaneously, at the cathode, the aryl halide (e.g., chloroiodobenzene or dichlorobenzene) is reduced in a process often catalyzed by a transition metal complex. The electrochemically generated low-valent catalytic species activates the carbon-halogen bond of the aryl halide, leading to the formation of the organozinc compound.

Anode (Oxidation): Zn → Zn²⁺ + 2e⁻

Cathode (Reduction, Catalyzed): Ar-X + 2e⁻ + Zn²⁺ → Ar-Zn-X

A key advantage of using a sacrificial zinc anode is that it maintains a stable potential at the counter-electrode, preventing the unwanted oxidation of other components in the reaction mixture, such as the substrate, product, or solvent. sci-hub.se The in situ generation of Zn²⁺ is also crucial as it readily reacts with the reduced aryl species to form the stable arylzinc halide.

The choice of solvent is critical, with acetonitrile and dimethylformamide (DMF) being commonly used. nih.govlookchem.com The supporting electrolyte, often a tetraalkylammonium salt, ensures the conductivity of the solution. nih.gov The efficiency of the electrosynthesis can be influenced by several factors, including current density, the nature of the cathode material (commonly nickel or stainless steel), and the presence of additives. sci-hub.secore.ac.uk

The following table outlines the yields of various arylzinc halides prepared via cobalt-catalyzed electrolysis with a sacrificial zinc anode, demonstrating the general applicability of this method to precursors of chlorophenylzinc iodide.

| Aryl Halide (Ar-X) | Catalyst System | Solvent | Yield of Ar-Zn-X (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | CoBr₂ / Pyridine (B92270) | DMF | 90 | nih.gov |

| 4-Bromoanisole | CoBr₂ / Pyridine | DMF | 85 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | CoBr₂ / Pyridine | DMF | 88 | nih.gov |

| 4-Chlorobenzonitrile | CoCl₂ / Pyridine | CH₃CN/Pyridine | 75 | sci-hub.se |

| 1,4-Dichlorobenzene | CoCl₂ / Pyridine | CH₃CN/Pyridine | Mixture of mono and dizinc (B1255464) species | sci-hub.se |

Ligand-Assisted Electrosynthesis of Organozinc Complexes

The efficiency and selectivity of the electrochemical synthesis of chlorophenylzinc iodide are significantly enhanced by the use of transition metal catalysts, where ligands play a pivotal role. Nickel and cobalt complexes are the most extensively studied catalysts for this purpose. nih.gov Ligands are crucial for stabilizing the low-valent metal species generated at the cathode, which is the active catalyst in the C-X bond activation step.

In the case of nickel-catalyzed synthesis, bipyridine (bpy) is a commonly employed ligand. nih.gov The Ni(II)-bipyridine complex is reduced at the cathode to a Ni(0) species. This highly reactive species undergoes oxidative addition to the aryl halide (Ar-X) to form an organonickel intermediate (Ar-Ni(II)-X). A subsequent transmetalation reaction with the Zn²⁺ ions present in the solution from the sacrificial anode yields the desired arylzinc halide (Ar-Zn-X) and regenerates the Ni(II) catalyst, thus completing the catalytic cycle.

Cobalt-catalyzed systems, often utilizing pyridine as a ligand, have emerged as a highly effective alternative. nih.govnih.gov These systems offer several advantages, including being more environmentally benign than nickel and often providing better yields and functional group tolerance. nih.govnih.gov The mechanism is believed to be analogous to the nickel-catalyzed process, involving the formation of a low-valent cobalt species that facilitates the cleavage of the aryl-halogen bond.

The choice of ligand can significantly influence the outcome of the reaction. For instance, in some nickel-catalyzed cross-coupling reactions, the use of sterically hindered terpyridine ligands has been shown to promote the in situ formation of arylzinc species. nih.gov The electronic and steric properties of the ligand can affect the stability of the catalytic intermediates and the rate of the elementary steps in the catalytic cycle.

The following table presents data on the ligand-assisted electrochemical synthesis of various arylzinc compounds, highlighting the impact of the catalyst and ligand system on the reaction yield.

| Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | CoBr₂ | Pyridine | CH₃CN | 92 | lookchem.com |

| Ethyl 4-bromobenzoate | CoBr₂ | Pyridine | CH₃CN | 89 | lookchem.com |

| 4-Bromoacetophenone | CoBr₂ | Pyridine | DMF | 80 | nih.gov |

| 2-Chloropyridine | NiBr₂ | 2,2'-Bipyridine | DMF | ~70 (in cross-coupling) | nih.gov |

| 4-Iodotoluene | NiI₂ | 4,4'-di-tert-butyl-2,2'-bipyridine / 1,2-bis(diphenylphosphino)benzene | DMPU | High (in cross-coupling) | acs.org |

The synthesis of chlorophenylzinc iodide specifically would likely proceed from a starting material such as 1-chloro-4-iodobenzene (B104392) or 1,4-dichlorobenzene. Given the higher reactivity of the C-I bond compared to the C-Cl bond, 1-chloro-4-iodobenzene would be the more likely precursor for a selective synthesis. The principles and catalytic systems described above are directly applicable, with the expectation of high yields under optimized conditions, consistent with the data presented for other functionalized aryl halides.

Mechanistic Investigations of Chlorophenylzinc Iodide Reactivity

Fundamental Pathways in Carbon-Carbon Bond Formation

The formation of a new carbon-carbon bond using chlorophenylzinc iodide in a transition metal-catalyzed cross-coupling reaction, such as the Negishi coupling, proceeds through a catalytic cycle. numberanalytics.comfiveable.me This cycle fundamentally consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. uva.eswhiterose.ac.uk

Oxidative Addition Processes in Transition Metal Catalysis

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a palladium(0) complex. numberanalytics.comnobelprize.org In this step, the metal center inserts itself into the carbon-halogen bond of the electrophile (e.g., an aryl halide), resulting in the oxidation of the metal from Pd(0) to Pd(II) and the formation of an organopalladium(II) halide intermediate. fiveable.me The general representation of this process is:

Pd(0) + R-X → R-Pd(II)-X numberanalytics.com

The rate of oxidative addition is often the rate-determining step of the entire catalytic cycle. numberanalytics.com It is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl, which corresponds to the bond dissociation energies of the carbon-halogen bond. fiveable.me While the aryl halide is the typical substrate for oxidative addition, some kinetic studies indicate that the organozinc reagent itself may also be involved in this rate-determining step. uni-muenchen.de In some systems, particularly those involving less reactive C-F bonds, additives like lithium iodide have been shown to promote the oxidative addition step. mdpi.com Computational studies have also supported the direct oxidative addition of an aryl iodide to dinuclear palladium(I) complexes, suggesting alternative pathways to the traditional Pd(0) cycle. scilit.com

Transmetalation Dynamics and Rate-Limiting Steps

Following oxidative addition, the transmetalation step occurs. This process involves the transfer of the organic group (the chlorophenyl group in this context) from the organozinc compound to the palladium(II) center. nobelprize.orgwikipedia.org The chlorophenylzinc iodide transfers its chlorophenyl group to the R-Pd(II)-X complex, displacing the halide (X) and forming a new diorganopalladium(II) intermediate, while generating a zinc halide salt. numberanalytics.com

R-Pd(II)-X + (p-ClPh)-Zn-I → R-Pd(II)-(p-ClPh) + I-Zn-X

The dynamics of transmetalation can be complex and, in certain cases, can become the rate-limiting step of the reaction. For instance, kinetic studies have shown that the method of preparation of the arylzinc reagent can influence whether transmetalation is rate-limiting. A significant side reaction that can occur is homocoupling, which is believed to arise from a second transmetalation event where the diorganopalladium intermediate reacts with another molecule of the organozinc reagent. wikipedia.orgacs.org This competitive pathway underscores the importance of the relative rates of transmetalation and the subsequent reductive elimination step. acs.org The efficiency of transmetalation can be facilitated by ligands with a strong trans effect. uva.es

| Reaction Step | Description | Kinetic Significance | Relevant Factors |

| Oxidative Addition | Insertion of Pd(0) into an Ar-X bond to form an Ar-Pd(II)-X complex. fiveable.menumberanalytics.com | Often the rate-determining step. numberanalytics.com | Nature of halide (I>Br>Cl), ligand properties, involvement of organozinc reagent. fiveable.meuni-muenchen.de |

| Transmetalation | Transfer of the aryl group from zinc to the Pd(II) center. nobelprize.orgwikipedia.org | Can be rate-limiting depending on conditions. | Structure of organozinc reagent, potential for second transmetalation leading to homocoupling. wikipedia.orgacs.org |

| Reductive Elimination | Formation of the C-C bond from the diorganopalladium intermediate, regenerating Pd(0). numberanalytics.comwikipedia.org | Typically fast and irreversible. uva.es | Requires a cis-configuration of the organic groups on the palladium center. wikipedia.org |

Reductive Elimination Mechanisms

Reductive elimination is the final and product-forming step in the catalytic cycle. numberanalytics.com In this stage, the two organic groups coordinated to the palladium(II) center couple, forming the desired carbon-carbon bond. Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew. wikipedia.org For reductive elimination to occur productively, the two organic ligands must be in a cis orientation to each other on the palladium complex. wikipedia.org The reaction is generally considered to be irreversible and proceeds through a three-coordinate transition state. uva.eswikipedia.org

Role of Additives and Cocatalysts in Reaction Kinetics and Selectivity

Additives and cocatalysts are frequently essential for achieving high yields and selectivities in cross-coupling reactions involving chlorophenylzinc iodide. These agents can influence nearly every step of the catalytic cycle, from the formation of the organozinc reagent itself to the stabilization of key catalytic intermediates.

Lithium Chloride as a Rate and Solubility Enhancer

The use of lithium chloride (LiCl) is a common and highly effective strategy in reactions involving organozinc reagents. nih.gov While initially thought to simply prevent aggregation, detailed mechanistic studies have revealed a more nuanced role. The direct insertion of zinc metal into organic halides involves two main steps: oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction medium. nih.gov Research using fluorescence microscopy has shown that the rate-limiting step is often the slow solubilization of the organozinc species from the zinc metal surface. nih.govresearchgate.net

| Lithium Salt | Effect on Organozinc Solubilization | Impact on Reagent Synthesis Rate | Reference |

| LiCl | Efficient solubilization | Accelerates rate | nih.govnsf.gov |

| LiBr | Efficient solubilization | Accelerates rate | nsf.gov |

| LiI | Efficient solubilization | Accelerates rate | nsf.gov |

| LiF | Inefficient solubilization | No significant acceleration | nsf.gov |

| LiOTf | Inefficient solubilization | No significant acceleration | nih.gov |

Ligand Effects on Catalytic Cycles and Intermediate Stabilization

Ligands coordinated to the transition metal catalyst are arguably one of the most critical components for controlling reactivity and selectivity. nih.gov They are not merely spectators but actively participate in and influence the key steps of the catalytic cycle. The choice of ligand can affect the rate of oxidative addition, prevent catalyst decomposition, and, crucially, promote the desired reductive elimination over unwanted side reactions. nih.gov

Sterically bulky and electron-rich phosphine (B1218219) ligands, such as the dialkylbiarylphosphines developed by Buchwald (e.g., S-PHOS), are widely used. uni-muenchen.denih.gov These ligands promote the formation of highly active, monoligated Pd(0) catalytic species and facilitate both oxidative addition and reductive elimination. uni-muenchen.denih.gov In contrast, ligands with electron-withdrawing properties can be particularly effective at lowering the activation energy for the reductive elimination step. uva.es The ligand can also stabilize the organozinc reagent itself; for instance, tetramethylethylenediamine (TMEDA) has been used as a stabilizing ligand for organozinc halides in aqueous Negishi-like couplings. sigmaaldrich.com The strategic selection of ligands can even be used to control regioselectivity, for example, in directing a catalyst to insert into a C-Cl bond over a C-O bond in a molecule containing both functionalities. nih.gov

Autocatalytic Phenomena and Chloride Ion Influence in Zinc-Mediated Reactions

The formation of organozinc reagents, such as chlorophenylzinc iodide, can exhibit complex kinetic profiles, including autocatalysis. In the absence of an initial zinc salt, the reaction to form an organozinc compound can be autocatalytic, as the zinc salts generated during the process catalyze further reaction. google.com This phenomenon underscores the importance of the reaction medium's composition. While it is possible to proceed without an initial zinc salt, the reaction is often initiated or accelerated by the presence of at least a catalytic amount of a zinc salt. google.com

The concept of autocatalysis is well-documented in other organozinc reactions, such as the alkylation of aldehydes. pnas.orgmdpi.com In some designed systems, the product, an organozinc halide like ethylzinc (B8376479) chloride (EtZnCl), acts as a Lewis acid catalyst, activating the substrate towards nucleophilic attack and leading to a sigmoidal conversion curve characteristic of autocatalysis. rug.nl This principle, where a reaction product catalyzes its own formation, can be a key feature in the synthesis of organozinc compounds. pnas.orgrug.nl

The presence of chloride ions (Cl⁻) has a pronounced influence on zinc-mediated reactions. Chloride ions can significantly promote the charge-transfer process during zinc deposition and formation of organozinc species. researchgate.net This is partly attributed to their higher polarizability compared to other anions like sulfates. researchgate.net The addition of lithium chloride (LiCl) is a common and effective strategy to facilitate the insertion of zinc into organic halides, including those that are typically less reactive. rsc.orgbeilstein-journals.org For instance, the insertion of zinc dust into aryl iodides is substantially accelerated in the presence of LiCl. beilstein-journals.org This facilitative effect is crucial for achieving high yields and reasonable reaction times, particularly with less reactive aryl bromides or chlorides. rsc.orgbeilstein-journals.org The presence of chloride ions increases the solution's conductivity and the mobility of the zinc species. researchgate.net However, extremely high concentrations of chloride ions can sometimes inhibit the reaction by forming stronger, less reactive chloro-complexes. researchgate.net

| Parameter | Observed Effect of Chloride Ions (Cl⁻) | Reference |

|---|---|---|

| Reaction Rate | Generally accelerates the insertion of zinc into organic halides. | rsc.orgbeilstein-journals.org |

| Conductivity | Increases the conductivity of the solution. | researchgate.net |

| Charge-Transfer | Promotes the charge-transfer process during zinc deposition. | researchgate.net |

| Yield | Leads to higher yields of organozinc reagents, especially with LiCl. | beilstein-journals.org |

| Substrate Scope | Enables the use of less reactive organic halides (e.g., aryl bromides). | beilstein-journals.org |

Exploration of Radical Intermediates and Pathways

The formation of arylzinc halides from aryl halides and zinc metal is often considered to proceed through a mechanism involving radical intermediates. The generation of an aryl radical from an aryl iodide can be initiated through a single-electron transfer (SET) from the zinc metal to the aryl iodide. kyoto-u.ac.jp This process would result in the formation of an aryl radical and an iodide anion.

Evidence for the generation of radical intermediates, specifically iodine radicals (I•), has been demonstrated in the electrochemical oxidation of iodide. scielo.org.mxjmcs.org.mx These studies propose that at sufficiently high positive potentials, the iodine radical intermediate becomes thermodynamically stable. jmcs.org.mx The existence of these radical intermediates was confirmed by trapping them with spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). scielo.org.mxjmcs.org.mx Furthermore, the photolytic cleavage of molecular iodine (I₂) is known to produce iodine radicals, providing a reference for their behavior. scielo.org.mx

In the context of forming chlorophenylzinc iodide, a plausible pathway involves the generation of an aryl radical. Methodologies for generating aryl radicals from aryl iodides are well-established, often utilizing light-induced systems or transition metal reductants. nih.gov For example, UV light can trigger the homolysis of the C–I bond in aryl iodides to form an aryl radical. nih.gov In the reaction with zinc, the aryl radical generated on or near the metal surface would then react to form the organozinc species. While direct observation in this specific reaction is complex, the accumulated evidence from related systems strongly suggests the participation of radical pathways. The reaction of dinuclear palladium(I) complexes with aryl iodides also provides support for pathways involving direct interaction with the C-I bond, distinct from typical Pd(0) catalysis, which can involve radical-like oxidative addition steps. scilit.com

| Method/Observation | Description | Relevance/System | Reference |

|---|---|---|---|

| Electrochemical Oxidation | Oxidation of iodide on an FTO electrode generates an iodine radical (I•) intermediate. | Provides direct evidence for the formation of iodine radicals. | scielo.org.mxjmcs.org.mx |

| Radical Trapping | The iodine radical intermediate can be trapped using spin traps like DMPO and TMPO. | Confirms the transient existence of the radical species. | scielo.org.mxjmcs.org.mx |

| Photolysis | Irradiation of I₂ causes homolytic cleavage, yielding two iodine radicals (I•). | Serves as a reference system for studying iodine radical reactions. | scielo.org.mx |

| Single-Electron Transfer (SET) | Proposed mechanism for the reaction of zinc with aryl halides to initiate radical formation. | A plausible initial step in the formation of arylzinc reagents. | kyoto-u.ac.jp |

| UV Light Induction | Homolysis of the C-I bond in aryl iodides can be triggered by UV light to form aryl radicals. | Demonstrates a common method for generating the key aryl radical intermediate. | nih.gov |

Strategic Applications of Chlorophenylzinc Iodide in Complex Organic Synthesis

Cross-Coupling Methodologies Utilizing Chlorophenylzinc Iodide

The reactivity of chlorophenylzinc iodide has been harnessed in a multitude of cross-coupling strategies, employing various transition metal catalysts to achieve efficient bond formation. These methodologies are foundational for synthesizing complex molecular architectures from simpler precursors.

Palladium catalysts are paramount in activating chlorophenylzinc iodide for cross-coupling reactions. The Negishi coupling, which directly utilizes organozinc compounds, is a primary application. nih.gov In this reaction, a palladium(0) catalyst facilitates the coupling of an organozinc reagent with an organic halide or triflate. nih.gov The general mechanism involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organozinc compound, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The high functional group tolerance and relatively mild reaction conditions of the Negishi coupling make it a powerful tool in organic synthesis. nih.govnih.gov While the Suzuki-Miyaura coupling involves organoboron compounds, the principles of palladium-catalyzed cross-coupling are shared. nih.gov

A significant application of chlorophenylzinc iodide is in the acylative Negishi coupling for the synthesis of ketones. This reaction provides a direct route to form a carbon-carbon bond between an aryl group from the organozinc reagent and an acyl group from an acyl chloride. This method has been successfully employed in the modular synthesis of chalcones, which are bi-cyclic aromatic ketones with various biological activities. mdpi.com

In a specific example, 3-chlorophenylzinc iodide was used as the nucleophile in a palladium-catalyzed acylative Negishi coupling with cinnamoyl chloride. mdpi.com The reaction proceeded efficiently to yield (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative, demonstrating the practical utility of this methodology. mdpi.com The conditions were optimized to maximize yield and minimize side reactions, highlighting the robustness of the protocol. mdpi.com

Table 1: Acylative Negishi Coupling of 3-Chlorophenylzinc Iodide

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 3-Chlorophenylzinc iodide | Cinnamoyl chloride | Pd(dba)₂ / XPhos | (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | 80% |

Data sourced from a study on the modular synthesis of chalcones via acylative Negishi coupling. mdpi.com

Nickel complexes are also effective catalysts for cross-coupling reactions involving organozinc reagents, often providing a more cost-effective alternative to palladium. nih.gov Nickel-catalyzed Negishi couplings can be used to form C(sp²)–C(sp²) bonds, among others. nih.gov Catalysts such as Ni(PPh₃)₄ or those generated in situ from Ni(acac)₂ are commonly employed. nih.gov These reactions generally follow a similar catalytic cycle to their palladium-catalyzed counterparts, involving oxidative addition, transmetalation, and reductive elimination steps. The choice of nickel catalyst and ligands can influence reaction efficiency and selectivity, and these systems have proven robust for the coupling of various aryl halides. nih.gov Given the established reactivity of arylzinc reagents in nickel-catalyzed systems, chlorophenylzinc iodide is a suitable substrate for such transformations.

Copper catalysts are well-known for mediating coupling reactions, such as the Ullmann and Sonogashira couplings. mdpi.com While classic Ullmann reactions often require harsh conditions, modern protocols using suitable ligands have enabled milder transformations. rsc.org Copper is frequently used to catalyze the coupling of terminal alkynes with aryl halides in the Sonogashira reaction, which is typically co-catalyzed by palladium. organic-chemistry.org However, ligand-free, copper-only systems have been developed for the coupling of alkynes with aryl iodides. organic-chemistry.org

Copper(I) iodide (CuI) is a common and inexpensive catalyst used in these processes. mdpi.com Given that chlorophenylzinc iodide is prepared from an aryl iodide, its participation in copper-catalyzed systems, either as the primary nucleophile or in conjunction with palladium, is highly plausible for the synthesis of complex molecules. For instance, copper-catalyzed protocols are efficient for the coupling of aryl iodides with amines and amides. nih.gov

While less common than palladium or nickel, rhodium complexes have been shown to catalyze cross-coupling reactions with organozinc compounds. oup.com Research has demonstrated that Rh(I) complexes can effectively catalyze the reaction between arylzinc iodides and alkyl halides like methyl iodide. oup.com This is noteworthy because the coupling of organometallics with less reactive alkyl halides can be challenging.

In a representative study, a catalyst system composed of [Rh(COD)Cl]₂ and the ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) was shown to promote the coupling of 2-(methoxycarbonyl)phenylzinc iodide with methyl iodide. oup.com This demonstrates that rhodium catalysts can facilitate C(sp²)–C(sp³) bond formation using arylzinc reagents. The mechanism is believed to involve the oxidative addition of the alkyl halide to the Rh(I) center, a step for which rhodium complexes are known to be competent. oup.com

Table 2: Rhodium-Catalyzed Cross-Coupling of an Arylzinc Iodide

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield |

| 2-(Methoxycarbonyl)phenylzinc iodide | Methyl Iodide | [Rh(COD)Cl]₂ / dppf | Methyl 2-methylbenzoate | 81% |

Data sourced from a study on novel Rh(I)-catalyzed reactions of arylzinc compounds. oup.com

Copper-Mediated and Copper-Catalyzed Reactions

Diastereoselective and Enantioselective Transformations

The control of stereochemistry is a foundational element of modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. Organozinc reagents, including chlorophenylzinc iodide, are pivotal in forming carbon-carbon bonds. When combined with chiral catalysts or auxiliaries, these reagents can facilitate reactions that proceed with high levels of diastereoselectivity or enantioselectivity, yielding specific stereoisomers. csic.es The development of such stereoselective transformations is crucial for accessing enantiomerically pure compounds, which are vital in fields like medicine and materials science. csic.es

The effectiveness of enantioselective reactions often hinges on the interplay between the organometallic reagent, the substrate, and a chiral catalyst. csic.es The catalyst creates a "chiral pocket" that influences the geometry of the transition state, favoring the formation of one enantiomer over the other. csic.es Differences in the activation energy between diastereomeric transition states, even as small as 2 kcal/mol, can lead to high enantiomeric excesses (ee). csic.es

While the broader class of arylzinc iodides has been utilized in stereoselective synthesis, specific documented applications focusing on chlorophenylzinc iodide remain a developing area of research. However, the principles and methodologies applied to similar organozinc compounds provide a clear framework for its potential applications.

Enantioselective Conjugate Additions:

A notable advancement in the use of stabilized arylzinc iodides is in the realm of enantioselective conjugate addition reactions. An improved protocol for the Hayashi reaction, for instance, demonstrates the conjugate addition of stabilized arylzinc iodides to enones. mdpi.com This type of reaction is fundamental for creating chiral β-aryl ketones. The success of these transformations often relies on the use of chiral ligands, such as chiral bis(oxazoline) ligands, which have proven effective in inducing high enantioselectivity in reactions involving organometallic reagents. nih.gov

Research into related systems, such as the enantioselective addition of dialkylzinc reagents to aldehydes and imines, has been extensively studied, achieving high diastereoselectivity and enantioselectivity through the use of chiral catalysts like N,N-dialkylnorephedrine ligands. thieme-connect.de These established methods highlight the potential for extending similar catalytic systems to reactions involving chlorophenylzinc iodide.

Diastereoselective Cross-Coupling Reactions:

The control of diastereoselectivity is critical when forming a new stereocenter in a molecule that already contains one or more. Research on the Negishi cross-coupling of secondary benzylic zinc reagents has shown that the stereochemical outcome can be controlled. researchgate.net In these cases, the steric properties of groups adjacent to the reactive center, such as a β-amido group, can direct the reaction to selectively form either syn or anti products. researchgate.net For example, a (2-amido-1-phenylethyl)zinc reagent with a less bulky β-NHAc group predominantly yields the syn product, whereas a sterically demanding β-NHCOC(CH3)2OTBS group leads to the anti product. researchgate.net This principle of steric control could theoretically be applied to reactions involving a chiral substrate and chlorophenylzinc iodide to achieve high diastereoselectivity.

The following table summarizes representative findings in stereoselective reactions involving arylzinc reagents, illustrating the conditions and outcomes that could be targeted in future studies with chlorophenylzinc iodide.

Table 1: Representative Stereoselective Reactions with Arylzinc Reagents

| Electrophile/Substrate | Reagent System | Catalyst/Ligand | Conditions | Product Type | Stereoselectivity | Citation |

|---|---|---|---|---|---|---|

| Enones | Stabilized Arylzinc Iodide | Chiral Ligand (e.g., Hayashi Catalyst) | THF | β-Aryl Ketone | High ee | mdpi.com |

| Aryl Bromides | (2-Amido-1-phenylethyl)zinc | Pd(OAc)2 / S-Phos | THF, 25 °C | 1-Arylphenylethylamine | High d.r. (syn or anti) | researchgate.net |

| Alkenyl Halides | Alkyl Halide / Zn dust | PdCl2(Amphos)2 | Water, rt | Substituted Alkene | ≥95% retention of stereochemistry | nih.gov |

| Aldehydes | Dialkylzincs | Chiral N,N-dialkylnorephedrine | Toluene | Secondary Alcohol | High ee | thieme-connect.de |

| Activated Imines | Dialkylzincs | Chiral N,N-dialkylnorephedrine | Toluene | Chiral Amine | High ee | thieme-connect.de |

Computational and Theoretical Insights into Chlorophenylzinc Iodide Chemistry

Density Functional Theory (DFT) Studies on Reactivity and Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating organozinc compounds. wu.ac.th This method provides a robust framework for optimizing molecular geometries and calculating electronic properties, offering deep insights into the structural characteristics and inherent reactivity of molecules like chlorophenylzinc iodide. wu.ac.thorientjchem.org

DFT calculations are routinely used to determine the equilibrium geometry of organozinc halides. By finding the minimum on the potential energy surface, these calculations can predict key structural parameters such as bond lengths and angles. For a representative molecule like 4-chlorophenylzinc iodide, these parameters provide a foundational understanding of its spatial arrangement.

Beyond static structure, DFT is employed to calculate global reactivity descriptors, which quantify the chemical behavior of a molecule. nih.gov These descriptors, derived from the energies of frontier molecular orbitals, help predict how chlorophenylzinc iodide will interact with other reagents. mdpi.com For instance, its softness suggests its favorability in reactions controlled by orbital interactions, a key aspect of its utility in cross-coupling. nih.gov

(Note: I = Ionization Potential, A = Electron Affinity)

Molecular Orbital Analysis and Electronic Structure

Molecular Orbital (MO) theory provides a powerful lens through which to view the electronic structure and reactivity of chlorophenylzinc iodide. sioc-journal.cnyoutube.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier orbitals, is particularly revealing. rsc.org The energies and spatial distributions of these orbitals govern the molecule's behavior as a nucleophile and its interactions in catalytic cycles. nih.gov

For an arylzinc halide, the HOMO is typically a π-type orbital with significant contributions from the phenyl ring and the carbon-zinc sigma bond. This distribution makes the aryl group nucleophilic, enabling its transfer in reactions like the Negishi coupling. The LUMO is generally an antibonding orbital, often with significant character on the zinc-iodide bond. rsc.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov The presence of an electron-withdrawing chloro substituent can lower the energy of both orbitals and subtly modify the gap, thereby tuning the compound's reactivity. rsc.org

Investigation of Transition States and Reaction Pathways

Understanding a chemical reaction requires identifying not just the reactants and products, but also the high-energy transition state (TS) that connects them. researchgate.net Computational chemistry provides the tools to locate these transient structures, which exist as first-order saddle points on the potential energy surface. qcware.com For reactions involving chlorophenylzinc iodide, such as the elemental steps of the Negishi cross-coupling, DFT calculations are used to model the entire reaction pathway. acs.orgnih.gov

The catalytic cycle of a Negishi reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org Computational studies on model systems illuminate the energetics of each step. For example, the transmetalation step, where the chlorophenyl group is transferred from zinc to a palladium or nickel catalyst, is a critical phase. Locating the transition state for this step allows for the calculation of the activation energy (or reaction barrier), which determines the rate of the reaction. acs.orgrsc.org By comparing the activation energies of competing pathways, researchers can understand and predict reaction outcomes. acs.org Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to verify that a located TS indeed connects the intended reactants and products. researchgate.net

Spectroscopic Characterization Support through Computational Modeling

Computational modeling serves as a powerful ally to experimental spectroscopy in the characterization of chemical compounds. researchgate.net By predicting spectroscopic data, theoretical calculations can help validate experimental findings, assign complex spectra, and characterize transient or unstable species that are difficult to isolate. rsc.org

For chlorophenylzinc iodide, DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. orientjchem.org This is particularly valuable for identifying characteristic bond stretches, such as the C-Zn, Zn-I, and C-Cl vibrations. In advanced gas-phase experiments, such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, a direct comparison between the experimental spectrum and the computationally predicted one can provide definitive structural confirmation of ions and complexes. rsc.org The agreement between calculated and observed frequencies validates the optimized molecular structure obtained from theory. orientjchem.org

Predictive Modeling of Reactivity and Selectivity

A primary goal of computational chemistry is to move beyond explanation and into the realm of prediction. mdpi.com By building robust theoretical models, it is possible to forecast the reactivity and selectivity of compounds like chlorophenylzinc iodide under various conditions. This predictive power is invaluable for optimizing reaction conditions and designing new, more efficient synthetic routes.

Predictive modeling leverages the insights gained from DFT, MO analysis, and transition state theory. For example, by computationally screening a series of substituted arylzinc halides, one can predict how different electronic and steric properties will influence reaction rates. The electron-withdrawing nature of the chloro group in chlorophenylzinc iodide is expected to impact its nucleophilicity and, consequently, the activation barrier for the transmetalation step in a cross-coupling reaction. rsc.org Computational models can quantify this effect, allowing for a direct comparison with other reagents like phenylzinc iodide or tolyl-zinc iodide. These models can also predict selectivity by comparing the activation energies of desired versus undesired reaction channels, such as cross-coupling versus homocoupling, providing a rational basis for maximizing product yield. acs.org

Coordination Chemistry and Ligand Design in Chlorophenylzinc Iodide Systems

Development of Ligand Systems for Stability and Reactivity Modulation

The inherent reactivity of organozinc compounds can be harnessed and controlled through the use of coordinating ligands. These ligands stabilize the zinc center, modulate its reactivity, and can impart stereochemical control in asymmetric synthesis. The development of effective ligand systems is crucial for expanding the synthetic utility of chlorophenylzinc iodide.

Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are two prominent classes of ligands that have been successfully employed to modulate the properties of metal complexes, including those of zinc. sigmaaldrich.comillinois.edu

Phosphine Ligands:

Phosphines are versatile ligands due to the ease with which their steric and electronic properties can be modified. nih.gov For zinc iodide complexes, phosphine ligands can enhance stability and influence reactivity. nih.gov For instance, the coordination of triphenylphosphine (B44618) to a zinc iodide core results in a stable, four-coordinate mononuclear complex. nih.gov The use of bulky phosphine ligands can provide steric shielding, which can improve the regioselectivity of reactions.

N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands. sigmaaldrich.comillinois.edu They are generally stronger σ-donors than phosphines, which can lead to more stable metal-ligand bonds and enhanced catalytic activity. sigmaaldrich.comscripps.edu The strong bond between the NHC and the metal center can reduce ligand dissociation, a common deactivation pathway in catalytic cycles. sigmaaldrich.com Furthermore, the steric bulk of NHC ligands can be readily adjusted by modifying the substituents on the nitrogen atoms, facilitating the optimization of reaction conditions. organic-chemistry.org The electronic properties of NHCs can also be tuned, for example, by altering the azole ring, with the electron-donating power following the order: benzimidazole (B57391) < imidazole (B134444) < imidazoline. scripps.edu

Interactive Table: Comparison of Phosphine and NHC Ligands

| Feature | Phosphine Ligands | N-Heterocyclic Carbene (NHC) Ligands |

|---|---|---|

| σ-Donating Ability | Moderate to Strong | Stronger than phosphines sigmaaldrich.com |

| π-Accepting Ability | Variable | Generally negligible illinois.edu |

| Metal-Ligand Bond | Can be labile | Generally very strong sigmaaldrich.comscripps.edu |

| Steric Tunability | High | High organic-chemistry.org |

| Electronic Tunability | High | High scripps.edu |

| Stability | Can be sensitive to air/moisture organic-chemistry.org | Generally more stable organic-chemistry.org |

Bidentate and multidentate nitrogen-based ligands are another important class of ligands for stabilizing and activating organozinc compounds. mdpi.comsioc-journal.cn These ligands, often referred to as chelating agents, can form more stable complexes compared to their monodentate counterparts due to the chelate effect. byjus.com

Bipyridine and Phenanthroline:

Bipyridine and phenanthroline are classic examples of bidentate nitrogen ligands that have been used in coordination chemistry. nih.gov Their rigid structures and ability to form stable five-membered chelate rings with metal ions make them effective stabilizing agents. In the context of related metal-catalyzed reactions, the electronic properties of bipyridine ligands have been shown to significantly influence reaction rates. nih.gov For instance, electron-poor bipyridine ligands can increase the rate of oxidative addition in certain systems. nih.gov

TMEDA (N,N,N',N'-Tetramethylethylenediamine):

Interactive Table: Examples of Nitrogen-Based Ligands and Their Features

| Ligand | Type | Key Features |

|---|---|---|

| Bipyridine | Bidentate | Rigid structure, forms stable chelate rings. nih.gov |

| Phenanthroline | Bidentate | Similar to bipyridine, with a more extended aromatic system. |

| TMEDA | Bidentate | Flexible, effective at stabilizing organometallic reagents. mdpi.com |

Phosphine and N-Heterocyclic Carbene Ligands

Formation and Characterization of Organozincate Complexes

Organozinc compounds can react with other organometallic reagents, such as organolithium or Grignard reagents, to form "ate" complexes known as organozincates. wikipedia.org These complexes feature a negatively charged zinc center and exhibit enhanced reactivity compared to their neutral counterparts. wikipedia.org

The formation of organozincates involves the addition of one or more anionic ligands to the zinc center. wikipedia.org For example, the reaction of a diorganozinc species with an alkali metal can lead to the formation of a triorganozincate. wikipedia.org Two main types of organozincates are recognized: monoanionic triorganozincates ([R₃Zn]M) and dianionic tetraorganozincates ([R₄Zn]M₂). wikipedia.org

The characterization of these complexes often relies on a combination of spectroscopic techniques and X-ray crystallography. These methods provide valuable information about the structure and bonding within the organozincate species.

Influence of Ligand Sterics and Electronics on Reaction Performance

The steric and electronic properties of the ligands coordinated to the chlorophenylzinc iodide moiety have a profound impact on the performance of subsequent chemical reactions. chemijournal.com

Steric Effects:

The steric bulk of a ligand can influence both the stability of the organozinc complex and the selectivity of its reactions. Bulky ligands can:

Enhance Stability: By sterically shielding the zinc center from unwanted side reactions.

Improve Selectivity: By directing the approach of a substrate to a specific site on the metal complex, thereby controlling regioselectivity or stereoselectivity. For example, the use of bulky ligands can enhance steric control in coupling reactions.

Electronic Effects:

The electronic properties of a ligand, specifically its ability to donate or withdraw electron density from the metal center, can significantly alter the reactivity of the chlorophenylzinc iodide.

Electron-Donating Ligands: Increase the electron density on the zinc center, which can enhance its nucleophilicity and reactivity in some coupling reactions.

Electron-Withdrawing Ligands: Decrease the electron density on the zinc center, making it more Lewis acidic. This can be advantageous in reactions where the organozinc reagent acts as a Lewis acid catalyst.

The interplay of these steric and electronic effects is complex and often substrate-dependent. A systematic variation of ligand properties is a common strategy for optimizing a particular chemical transformation.

Emerging Frontiers and Future Research Directions for Chlorophenylzinc Iodide Chemistry

Novel Synthetic Methodologies for Accessing Diverse Chlorophenylzinc Iodide Derivatives

The classical preparation of arylzinc halides via the direct insertion of zinc metal into aryl iodides can often be sluggish and require harsh conditions or highly activated, expensive forms of zinc, such as Rieke zinc. nih.gov Recent research has focused on developing milder, more efficient, and functional-group-tolerant methods to access chlorophenylzinc iodide and its derivatives.

A significant breakthrough has been the use of simple inorganic salts to activate commercial zinc dust. The Knochel group demonstrated that the addition of lithium chloride (LiCl) dramatically accelerates the insertion of zinc into aryl iodides, including chloro-substituted variants, in solvents like tetrahydrofuran (B95107) (THF). nih.govthieme-connect.denih.gov This LiCl-mediated protocol allows the reaction to proceed smoothly at temperatures between 25–50°C, preserving sensitive functional groups like esters, nitriles, and ketones that might not survive harsher conditions. thieme-connect.deresearchgate.net The role of LiCl is believed to be the solubilization of the organozinc halide species as it forms on the metal surface, preventing passivation and facilitating a continuous reaction. nih.gov

Beyond salt additives, transition metal catalysis has emerged as a powerful strategy. Cobalt halides, used in catalytic amounts with zinc dust, provide an effective system for generating arylzinc species from the corresponding aryl bromides under mild conditions. nih.govresearchgate.net Another novel approach involves the use of silver acetate (B1210297) as a catalyst to promote the zinc insertion into aryl iodides, yielding the desired arylzinc iodides rapidly, which can then be used directly in subsequent cross-coupling reactions. rsc.orgresearchgate.net These catalytic methods expand the range of accessible starting materials from iodides to more readily available bromides and chlorides.

These advancements allow for the synthesis of a diverse array of chlorophenylzinc iodide derivatives bearing various functional groups, which were previously difficult to prepare.

Table 1: Comparison of Modern Synthetic Methodologies for Arylzinc Halides This is an interactive table. Click on the headers to sort.

| Method | Promoter/Catalyst | Precursor | Solvent | Temperature (°C) | Key Advantages | Reference(s) |

|---|---|---|---|---|---|---|

| Salt-Promoted Insertion | LiCl | Aryl Iodide/Bromide | THF | 25 - 50 | High functional group tolerance, uses commercial zinc, mild conditions. | thieme-connect.de, nih.gov, researchgate.net, nih.gov |

| Cobalt-Catalyzed | CoBr₂ / CoCl₂ | Aryl Bromide | Acetonitrile (B52724) / THF | 20 - 60 | Utilizes more available aryl bromides, mild conditions. | nih.gov, researchgate.net, acs.org |

| Silver-Catalyzed | Ag(OAc) | Aryl Iodide | Ethereal Solvents | Room Temp. | Rapid reaction, efficient for electron-rich substrates. | rsc.org, researchgate.net |

Advancements in Catalytic Systems for Chlorophenylzinc Iodide Reactions

Chlorophenylzinc iodide is most valued for its role as a nucleophilic partner in carbon-carbon bond-forming cross-coupling reactions. The development of highly active and selective catalysts is paramount to expanding its synthetic utility. Research has primarily focused on palladium, nickel, rhodium, and copper-based systems.

Palladium-based Catalysts: The Negishi coupling is the archetypal reaction for organozinc reagents. Significant progress has been made in developing palladium precatalysts and ligands that offer high efficiency and broad substrate scope. Modern catalyst systems often employ electron-rich, bulky phosphine (B1218219) ligands such as SPhos, RuPhos, and XPhos, which promote the key oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov Palladacycle precatalysts have also been introduced, demonstrating high activity for coupling heteroarylzinc reagents at low catalyst loadings under mild conditions. nih.gov For acylative cross-coupling reactions, which are useful for ketone synthesis, palladium(0) precatalysts like Pd(PPh₃)₄ have proven effective in the reaction between arylzinc iodides and acyl chlorides. mdpi.com

Nickel-based Catalysts: As a more earth-abundant and economical alternative to palladium, nickel catalysis is a growing area of interest. nih.gov Nickel catalysts have shown excellent activity for cross-coupling reactions involving aryl chlorides and can activate challenging C–F and C–O bonds. nih.govorganic-chemistry.org Complexes like [Ni(dppf)Cl₂] and (IPr)Ni(allyl)Cl have been successfully used to couple various aryl halides and pseudohalides with organozinc reagents, sometimes outperforming their palladium counterparts for specific substrates like heteroaromatics. nih.gov

Rhodium-based Catalysts: Rhodium catalysts have opened new avenues for asymmetric reactions involving organozinc reagents. Chiral rhodium-phosphine complexes, such as those using BINAP ligands, enable highly enantioselective 1,4-additions of arylzincs to prochiral substrates like α,β-unsaturated ketones, yielding chiral 2-aryl-4-piperidones with excellent enantiomeric excess. nih.gov Rhodium catalysis is also effective for coupling organozinc reagents with electrophiles like anhydrides and isocyanates, providing access to complex functionalized molecules. thieme-connect.comresearchgate.net

Copper-based Catalysts: Copper-catalyzed reactions offer a cost-effective and often greener alternative. Ligand-free copper catalysis has been reported for the Negishi coupling of arylzinc reagents with heteroaryl iodides. rsc.org Copper is also widely used for C–N bond formation, such as the amination of DNA-conjugated aryl iodides under mild, aqueous conditions, highlighting its utility in biocompatible contexts. nih.gov Furthermore, copper-photoredox catalysis represents a modern approach for the site-selective arylation and alkylation of substrates under sustainable conditions. chemrxiv.org

Table 2: Overview of Advanced Catalytic Systems for Chlorophenylzinc Iodide Reactions This is an interactive table. Click on the headers to sort.

| Catalyst System | Metal | Typical Reaction | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | Palladium | Negishi Coupling | High tolerance for acidic protons, broad scope. | nih.gov |

| Pd-PEPPSI-IPent | Palladium | Negishi Coupling | Effective for sterically hindered substrates. | researchgate.net |

| Ni(PCy₃)₂Cl₂ | Nickel | Negishi Coupling | Couples aryl fluorides, cost-effective. | organic-chemistry.org |

| [RhCl((R)-binap)]₂ | Rhodium | Asymmetric 1,4-Addition | High enantioselectivity (>99% ee). | nih.gov |

Integration of Chlorophenylzinc Iodide in Sustainable Chemical Processes and Flow Chemistry

In line with the principles of green chemistry, recent research aims to integrate organozinc chemistry into more sustainable manufacturing processes. This involves minimizing waste, reducing reliance on hazardous reagents and rare metals, and improving energy efficiency. eurekalert.org

One of the most significant advances in this area is the adoption of continuous flow chemistry for the preparation and reaction of organozinc reagents. vapourtec.com Generating chlorophenylzinc iodide in a flow reactor—for instance, by passing a solution of the corresponding aryl halide over a packed bed of activated metal (e.g., magnesium followed by transmetalation with ZnCl₂)—offers superior control over reaction temperature, time, and mixing. researchgate.net This methodology enhances safety, as highly reactive intermediates are generated and consumed in situ, minimizing the risks associated with handling and stockpiling them. uniqsis.com The subsequent telescoping of this stream into a flow reactor for a Negishi coupling provides a fully automated and highly efficient process. researchgate.net

From a sustainability perspective, there is a strong push to replace precious metal catalysts like palladium with those based on earth-abundant metals such as nickel, iron, or copper. nih.govunibe.ch Additionally, transition-metal-free activation methods are being explored, including photoinduced, electrochemical, and electrophotochemical strategies, which can activate aryl-iodide bonds under environmentally benign conditions. eurekalert.org The development of methods to recycle byproducts further enhances the atom economy and sustainability of these processes. eurekalert.org

Interdisciplinary Applications and Materials Science Perspectives

The utility of chlorophenylzinc iodide and related organozinc reagents extends beyond traditional organic synthesis into interdisciplinary fields, most notably materials science and medical imaging.

In materials science, organozinc compounds serve as vital precursors for the synthesis of functional organic materials. They are particularly important in the preparation of regioregular conductive polymers, such as poly(3-alkylthiophenes) (P3ATs). mdpi.com The polymerization of thiophene (B33073) monomers often proceeds via organozinc intermediates, where the choice of catalyst (e.g., nickel vs. palladium) can control the polymer's regiochemistry, which in turn dictates its electronic properties. mdpi.com These polymers are foundational components in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells). mdpi.comuni-kiel.de Organozinc precursors are also used to construct luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs), where the zinc nodes and organic linkers self-assemble into extended networks with tailored photophysical properties. mdpi.com

A compelling interdisciplinary application lies in the field of nuclear medicine. The development of radiotracers for Positron Emission Tomography (PET) requires rapid and efficient methods for incorporating short-lived isotopes. Rhodium-catalyzed coupling of organozinc iodides with isocyanates labeled with carbon-11 (B1219553) (t½ ≈ 20.4 min) has been developed as a method to synthesize ¹¹C-labeled amides. researchgate.net This reaction allows for the rapid construction of complex, biologically active molecules suitable for use as PET imaging agents, demonstrating a powerful synergy between organometallic chemistry and diagnostic medicine. researchgate.net

Q & A

Basic Synthesis & Solubility

Q1. What are the optimal methods for synthesizing zinc iodide (ZnI₂) in aqueous solutions, and how do solubility properties influence reaction efficiency? Methodological Answer: Zinc iodide can be synthesized via two primary routes:

- Double displacement (e.g., ZnCl₂ + 2KI → ZnI₂ + 2KCl) using zinc chloride or sulfate with potassium iodide .

- Direct elemental reaction (Zn + I₂ → ZnI₂), requiring precise stoichiometric ratios (1:1 molar ratio) .

Solubility data (e.g., Zn²⁺ iodide solubility: 172 g/100 mL H₂O vs. 432 g/100 mL for chloride) guide solvent selection and precipitation control. Excess iodide ions can stabilize ZnI₂ in solution, while low solubility may necessitate ethanol or acetone for purification .

Advanced Synthesis & Mechanism

Q2. How do synthesis routes (elemental vs. double displacement) affect ZnI₂ purity and crystallinity, and what analytical methods validate these outcomes? Methodological Answer:

- Elemental synthesis (Zn + I₂) often yields higher purity but requires controlled heating to avoid iodine sublimation. Excess zinc reduces unreacted iodine but may introduce metallic residues .

- Double displacement (e.g., ZnSO₄ + 2KI) risks KCl or K₂SO₄ byproducts, requiring recrystallization in ethanol .

Validation methods include:

Basic Solvent Engineering

Q3. What role does chlorobenzene play in perovskite thin-film fabrication, and how does it influence morphology in photovoltaic devices? Methodological Answer: Chlorobenzene is a non-polar antisolvent used in perovskite film deposition (e.g., spin-coating MAPbI₃). It induces rapid crystallization by selectively dissolving precursor solvents (DMF/DMSO) while precipitating perovskite crystals, enhancing grain size and reducing pinholes . Optimal drop-casting timing (e.g., 20 sec post-spin) and chlorobenzene purity (>99.9%) are critical for uniform morphology .

Advanced Interface Engineering

Q4. How can ZnO/perovskite interfaces in solar cells be improved via dynamic spin-coating or defect-passivation strategies? Methodological Answer:

- Dynamic spin-coating with chlorobenzene modifies ZnO surface energy, enabling better perovskite adhesion. For example, ZnO layers treated with ethanolamine in 2-methoxyethanol reduce interfacial recombination .

- Defect passivation via fullerene derivatives or Zn²⁺ doping suppresses trap states at grain boundaries, validated by PL quenching and impedance spectroscopy .

Basic Stoichiometric Optimization

Q5. How should stoichiometric ratios be calibrated in ZnI₂ synthesis to minimize byproducts? Methodological Answer: For elemental synthesis , use a 1:1 molar ratio of Zn:I₂ with ±5% tolerance. Excess Zn prevents iodine residues but requires post-reaction HCl washing . In double displacement , maintain a 10% KI excess to ensure complete Zn²⁺ conversion, followed by vacuum filtration to remove KCl .

Advanced Catalytic Applications

Q6. What parameters govern Zn²⁺/I₂-catalyzed Ortoleva-King reactions in chlorobenzene, and how do they impact imidazo[1,2-a]pyridine yields? Methodological Answer:

- Zinc triflate (20 mol%) in chlorobenzene at 110°C oxidizes iodide to I₂, enabling catalytic cycles. Key parameters:

Data Contradiction Analysis

Q7. How can thermal decomposition (ZnI₂ → Zn + I₂) and electrolytic recovery (ZnI₂ → Zn⁰ + I⁻) pathways be reconciled in mechanistic studies? Methodological Answer:

- Thermal decomposition (T > 180°C) releases I₂ gas, detectable via mass spectrometry .

- Electrolysis (aqueous ZnI₂ + 6V DC) produces Zn⁰ at the cathode and I⁻/I₃⁻ at the anode, confirmed by iodometric titration .

Contradictions arise from reaction conditions: thermal pathways favor gas-phase iodine, while electrolysis retains iodide ions in solution .

Advanced Material Stability

Q8. What accelerates ZnI₂ degradation in perovskite precursors, and how can stability be enhanced? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.